molecular formula C6H5BrN2O2S B102921 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 16443-97-3

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B102921
CAS RN: 16443-97-3
M. Wt: 249.09 g/mol
InChI Key: GCMXRINJCZAAQN-UHFFFAOYSA-N
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Description

“N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide” is a compound that contains a thiazole moiety . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole-containing molecules, such as “N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions can include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including compounds like N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide, have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole ring’s ability to donate electrons and act as a free radical scavenger makes it a candidate for antioxidant drug development .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core are known to exhibit analgesic and anti-inflammatory activities. This is particularly important in the development of new pain relief medications that can potentially offer alternatives to current treatments with fewer side effects .

Antimicrobial and Antifungal Applications

The thiazole ring is a common feature in many antimicrobial and antifungal agents. N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide could serve as a scaffold for developing new drugs to treat infections, especially in an era where antibiotic resistance is a growing concern .

Antiviral Applications

Research has indicated that thiazole derivatives can have potent antiviral activities. This includes potential treatments for HIV, where the inhibition of viral replication is a key strategy in managing the disease .

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from the neuroprotective effects of thiazole compounds. These substances may help in preserving neural integrity and function .

Antitumor and Cytotoxic Applications

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This is significant for cancer research, where new chemotherapeutic agents are constantly sought after. Specific thiazole compounds have shown effectiveness against certain cancer cell lines, indicating potential for targeted cancer therapies .

Diuretic Applications

Thiazoles have also been explored for their diuretic effects, which can be useful in treating conditions like hypertension and edema by helping to remove excess fluid from the body .

Anticonvulsant Applications

The anticonvulsant activity of thiazole derivatives makes them candidates for the treatment of epilepsy and other seizure disorders. By modulating neurotransmitter release or ion channel activity, these compounds could provide a basis for new antiepileptic drugs .

properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXRINJCZAAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366480
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

CAS RN

16443-97-3
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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